Ethyl 3-oxo-3-(thiophen-2-yl)propanoate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is a chemical compound used as an intermediate in organic synthesis It’s commonly used in the pharmaceutical and agrochemical industries to produce various drugs .
Mode of Action
It’s known that the compound can undergo bioreduction , which suggests it may interact with enzymes or other proteins to undergo chemical transformations.
Biochemical Pathways
The compound’s ability to undergo bioreduction suggests it may be involved in redox reactions and could potentially influence pathways related to these processes .
Pharmacokinetics
Its use in drug synthesis suggests that its pharmacokinetic properties would be an important consideration in the design of these drugs .
Result of Action
Its role as an intermediate in drug synthesis suggests it may contribute to the therapeutic effects of these drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored at room temperature , suggesting that temperature could affect its stability. Additionally, the compound’s bioreduction has been observed to occur at 30°C , indicating that temperature may also influence its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-oxo-3-(thiophen-2-yl)propanoate can be synthesized through various methods. One common method involves the reaction of thiophene-2-carboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified using industrial-scale techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxo-3-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Amines, thiols; reactions often require a base such as triethylamine and are conducted under reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 3-oxo-3-(furan-2-yl)propanoate: Similar structure but with a furan ring instead of a thiophene ring.
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its furan and pyridine analogs . The sulfur atom in the thiophene ring enhances the compound’s reactivity and makes it a valuable intermediate in the synthesis of sulfur-containing heterocycles .
Properties
IUPAC Name |
ethyl 3-oxo-3-thiophen-2-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSDKUXHVLZDHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292132 | |
Record name | ethyl 3-oxo-3-(thiophen-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-10-8 | |
Record name | 13669-10-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-oxo-3-(thiophen-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13669-10-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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